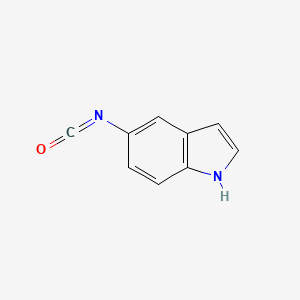
1-(2,5-dibromophenyl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dibromophenyl)-N-methylmethanamine is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a methylmethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dibromophenyl)-N-methylmethanamine typically involves the bromination of a phenyl ring followed by the introduction of a methylmethanamine group. One common method involves the reaction of 2,5-dibromobenzaldehyde with methylamine under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents, followed by amination reactions. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dibromophenyl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo-phenyl oxides, while reduction can produce debrominated amines.
Scientific Research Applications
1-(2,5-Dibromophenyl)-N-methylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(2,5-dibromophenyl)-N-methylmethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the amine group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 1-(2,4-Dibromophenyl)-N-methylmethanamine
- 1-(2,6-Dibromophenyl)-N-methylmethanamine
- 1-(3,5-Dibromophenyl)-N-methylmethanamine
Uniqueness: 1-(2,5-Dibromophenyl)-N-methylmethanamine is unique due to the specific positioning of the bromine atoms on the phenyl ring, which affects its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for targeted research and industrial applications.
Properties
Molecular Formula |
C8H9Br2N |
|---|---|
Molecular Weight |
278.97 g/mol |
IUPAC Name |
1-(2,5-dibromophenyl)-N-methylmethanamine |
InChI |
InChI=1S/C8H9Br2N/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4,11H,5H2,1H3 |
InChI Key |
IMIZICNONSPHFP-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C=CC(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


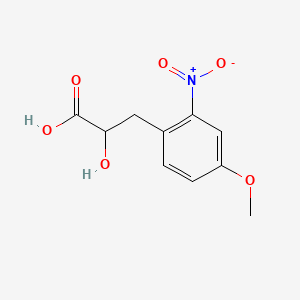
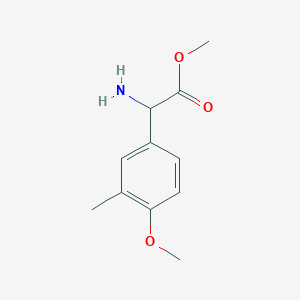
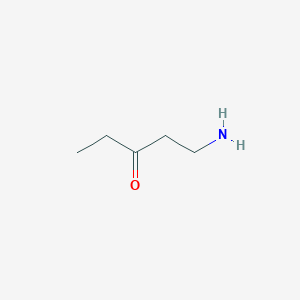
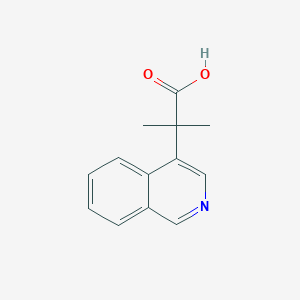
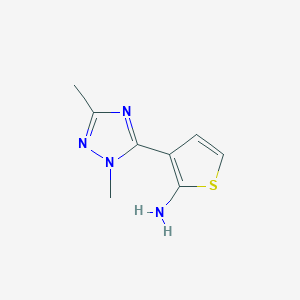
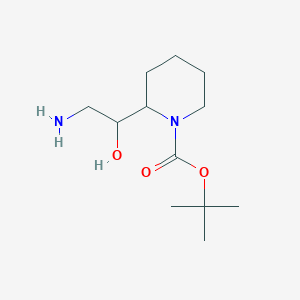
![3,7-Dimethylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13530231.png)
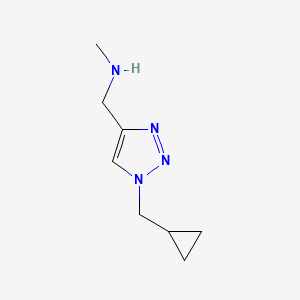

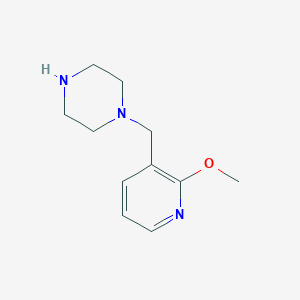
![(2R)-2-Amino-2-[3-(trifluoromethoxy)phenyl]ethan-1-OL](/img/structure/B13530260.png)
![3-[2-Chloro-6-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13530261.png)
![6,6-Dimethoxy-2-azaspiro[3.3]heptanehydrochloride](/img/structure/B13530266.png)
